molecular formula C11H19N3O B1456055 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine CAS No. 1247449-67-7

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine

Cat. No.: B1456055
CAS No.: 1247449-67-7
M. Wt: 209.29 g/mol
InChI Key: DEKCVDNVJZWDDK-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine is a compound that features a piperidine ring attached to an isoxazole moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .

Scientific Research Applications

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine” are not explicitly mentioned in the available sources .

Biochemical Analysis

Biochemical Properties

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical processes within the cell .

Cellular Effects

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of specific signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes, leading to changes in the concentration of specific metabolites. These interactions can have downstream effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall efficacy .

Subcellular Localization

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine typically involves the formation of the isoxazole ring followed by its attachment to the piperidine moiety. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective and environmentally friendly reagents and conditions. Microwave-assisted synthesis and other advanced techniques may be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-4-10(12)6-14/h10H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKCVDNVJZWDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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